molecular formula C4H12Cl2N2O2 B175816 (S)-methyl 2,3-diaminopropanoate dihydrochloride CAS No. 147857-43-0

(S)-methyl 2,3-diaminopropanoate dihydrochloride

Cat. No. B175816
M. Wt: 191.05 g/mol
InChI Key: MIOQZKCEDSNQNA-QTNFYWBSSA-N
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Description

“(S)-Methyl 2,3-diaminopropanoate dihydrochloride” is a chemical compound with the CAS Number: 147857-43-0 . It has a molecular weight of 191.06 and its molecular formula is C4H12Cl2N2O2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (2S)-2,3-diaminopropanoate dihydrochloride . The Inchi Code for this compound is 1S/C4H10N2O2.2ClH/c1-8-4(7)3(6)2-5;;/h3H,2,5-6H2,1H3;2*1H/t3-;;/m0…/s1 . The Inchi Key is MIOQZKCEDSNQNA-QTNFYWBSSA-N .


Physical And Chemical Properties Analysis

“(S)-Methyl 2,3-diaminopropanoate dihydrochloride” is a solid substance . It has a molecular weight of 191.06 and its molecular formula is C4H12Cl2N2O2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Safety And Hazards

The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The signal word associated with this compound is "Danger" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P271, P260, and P280 .

properties

IUPAC Name

methyl (2S)-2,3-diaminopropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c1-8-4(7)3(6)2-5;;/h3H,2,5-6H2,1H3;2*1H/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOQZKCEDSNQNA-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2,3-diaminopropanoate dihydrochloride

CAS RN

147857-43-0
Record name Methyl 2,3-diaminopropionate dihydrochloride, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147857430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Methyl 2,3-diaminopropanoate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCE8HJP1PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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